Cas no 251093-34-2 ((1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol)

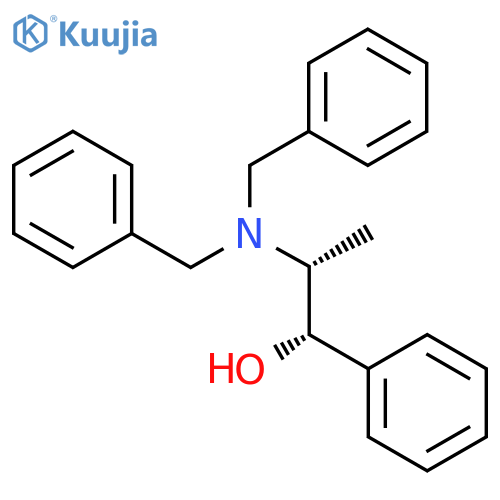

251093-34-2 structure

商品名:(1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol

CAS番号:251093-34-2

MF:C23H25NO

メガワット:331.450706243515

CID:5733145

(1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol 化学的及び物理的性質

名前と識別子

-

- (1S,2R)-2-Dibenzylamino-1-phenyl-propan-1-ol

- Benzenemethanol, α-[(1R)-1-[bis(phenylmethyl)amino]ethyl]-, (αS)-

- (1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol

-

- インチ: 1S/C23H25NO/c1-19(23(25)22-15-9-4-10-16-22)24(17-20-11-5-2-6-12-20)18-21-13-7-3-8-14-21/h2-16,19,23,25H,17-18H2,1H3/t19-,23-/m1/s1

- InChIKey: BOZCOAZLVQXGKP-AUSIDOKSSA-N

- ほほえんだ: N(CC1C=CC=CC=1)(CC1C=CC=CC=1)[C@H](C)[C@H](C1C=CC=CC=1)O

じっけんとくせい

- 密度みつど: 1.108±0.06 g/cm3(Predicted)

- ふってん: 475.5±33.0 °C(Predicted)

- 酸性度係数(pKa): 13.88±0.20(Predicted)

(1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D417545-5mg |

(1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol |

251093-34-2 | 5mg |

$138.00 | 2023-05-18 | ||

| TRC | D417545-50mg |

(1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol |

251093-34-2 | 50mg |

$1137.00 | 2023-05-18 | ||

| TRC | D417545-25mg |

(1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol |

251093-34-2 | 25mg |

$586.00 | 2023-05-18 | ||

| TRC | D417545-100mg |

(1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol |

251093-34-2 | 100mg |

$2124.00 | 2023-05-18 | ||

| TRC | D417545-1mg |

(1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol |

251093-34-2 | 1mg |

$110.00 | 2023-05-18 |

(1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol 関連文献

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

251093-34-2 ((1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol) 関連製品

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量